molecular formula C7H4FN3O2 B11910127 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Katalognummer: B11910127
Molekulargewicht: 181.12 g/mol
InChI-Schlüssel: JMJYLAGSNGCHNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at the fluorine position .

Wissenschaftliche Forschungsanwendungen

6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

    Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Lacks the fluorine atom at position 6.

    6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Contains a chlorine atom instead of fluorine at position 6.

    6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Contains a methyl group at position 6.

Uniqueness: 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to the presence of the fluorine atom at position 6, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C7H4FN3O2

Molekulargewicht

181.12 g/mol

IUPAC-Name

6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C7H4FN3O2/c8-4-1-9-6-5(7(12)13)2-10-11(6)3-4/h1-3H,(H,12,13)

InChI-Schlüssel

JMJYLAGSNGCHNP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC2=C(C=NN21)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.